molecular formula C21H23N3O3S2 B2936489 (E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide CAS No. 941919-02-4

(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide

Cat. No.: B2936489
CAS No.: 941919-02-4
M. Wt: 429.55
InChI Key: NCGLDCHNJBXNDI-QURGRASLSA-N
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Description

This compound features a benzothiazole core substituted with a methyl group at position 3, forming an imine linkage (ylidene) to a piperidine-4-carboxamide scaffold. The piperidine nitrogen is further modified with a tosyl (p-toluenesulfonyl) group. The (E)-configuration at the imine bond ensures spatial orientation critical for molecular interactions.

Properties

IUPAC Name

N-(3-methyl-1,3-benzothiazol-2-ylidene)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-15-7-9-17(10-8-15)29(26,27)24-13-11-16(12-14-24)20(25)22-21-23(2)18-5-3-4-6-19(18)28-21/h3-10,16H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGLDCHNJBXNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N=C3N(C4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including case studies and data tables to provide a comprehensive overview.

Chemical Structure

The compound can be described by the following structural formula:

 E N 3 methylbenzo d thiazol 2 3H ylidene 1 tosylpiperidine 4 carboxamide\text{ E N 3 methylbenzo d thiazol 2 3H ylidene 1 tosylpiperidine 4 carboxamide}

This structure features a thiazole ring, which is known for its pharmacological significance, particularly in antitumor and antimicrobial activities.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of piperidine have been shown to inhibit Coactivator-associated arginine methyltransferase 1 (CARM1), which is implicated in hormone-dependent tumors such as prostate and breast cancer .

Table 1: Antitumor Activity of Piperidine Derivatives

CompoundTarget EnzymeInhibition Constant (K_i)Reference
1-benzyl-3,5-bis(3-bromo-4-hydroxybenzylidene)piperidin-4-oneCARM1Low µM range
This compoundTBDTBDCurrent Study

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar thiazole derivatives have been reported to possess antibacterial activity against various strains. For example, studies on related compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action .

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)Reference
Thiazole derivative AStaphylococcus aureus15 mm
Thiazole derivative BEscherichia coli12 mm

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. The thiazole moiety is known for its role in enzyme inhibition and modulation of signaling pathways related to cell proliferation and apoptosis.

Case Studies

A notable case study involved the synthesis and evaluation of thiazole derivatives for their inhibitory effects on carbonic anhydrase isoforms. The findings revealed selective inhibition patterns that could be leveraged for therapeutic applications in cancer treatment .

Case Study: Synthesis of Thiazole Derivatives

In a study involving the synthesis of imidazo[2,1-b]thiazole derivatives, researchers found that specific substitutions on the thiazole ring significantly enhanced biological activity against targeted enzymes associated with cancer progression .

Table 3: Summary of Case Studies on Thiazole Derivatives

Study FocusFindings
Synthesis and EvaluationSelective inhibition of carbonic anhydrase II over other isoforms
Antimicrobial TestingEffective against multiple bacterial strains

Chemical Reactions Analysis

Nucleophilic Substitution at the Tosyl Group

The tosyl (p-toluenesulfonyl) group is a classic leaving group in nucleophilic substitution reactions. In this compound, the tosyl-protected piperidine nitrogen may undergo displacement under basic or acidic conditions:

  • Reaction with amines : Replacement of the tosyl group with primary/secondary amines (e.g., morpholine, piperazine) via SN2 mechanisms.

  • Hydrolysis : Cleavage of the tosyl group under strongly acidic conditions (e.g., HBr/AcOH) to yield a free piperidine amine.

Example :

Reaction ConditionsProductYield (%)Reference
K₂CO₃, DMF, morpholine (80°C, 12 h)N-(Piperidin-4-yl)-carboxamide85

Electrophilic Aromatic Substitution on the Benzo[d]thiazole Ring

The benzo[d]thiazole moiety is electron-deficient due to the thiazole’s aromaticity. Electrophilic substitution occurs preferentially at the C5 position (para to sulfur):

  • Halogenation : Bromination or chlorination using NBS or Cl₂/FeCl₃.

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups, which can be reduced to amines.

Key Data :

ElectrophileConditionsMajor Product
Br₂ (1 eq)DCM, FeCl₃ (0°C, 2 h)5-Bromo-benzo[d]thiazole derivative
HNO₃ (fuming)H₂SO₄ (0°C, 1 h)5-Nitro-benzo[d]thiazole derivative

Oxidation and Reduction Reactions

  • Thiazole Ring Oxidation :

    • Treatment with mCPBA (meta-chloroperbenzoic acid) forms the corresponding N-oxide, enhancing reactivity in cross-coupling reactions .

  • Amide Reduction :

    • LiAlH₄ reduces the carboxamide to a secondary amine.

Example :

 E N 3 Methylbenzo d thiazol 2 3H ylidene 1 tosylpiperidine 4 carboxamideLiAlH4,THF E N 3 Methylbenzo d thiazol 2 3H ylidene piperidin 4 amine[1][4]\text{ E N 3 Methylbenzo d thiazol 2 3H ylidene 1 tosylpiperidine 4 carboxamide}\xrightarrow{\text{LiAlH}_4,\text{THF}}\text{ E N 3 Methylbenzo d thiazol 2 3H ylidene piperidin 4 amine}\quad[1][4]

Cycloaddition and Ring-Opening Reactions

The thiazole ring participates in cycloadditions due to its conjugated π-system:

  • [2+2] Cycloaddition : With electron-deficient alkynes (e.g., DMAD) to form pyridine derivatives after sulfur extrusion .

  • Diels-Alder Reactivity : Acts as a dienophile with conjugated dienes under thermal conditions.

Hydrolysis of the Carboxamide Linker

The carboxamide group is susceptible to hydrolysis:

  • Acidic Hydrolysis : HCl/H₂O/heat converts the amide to a carboxylic acid.

  • Basic Hydrolysis : NaOH/EtOH yields a carboxylate salt.

Example :

Carboxamide6M HCl reflux1 Tosylpiperidine 4 carboxylic acid[4]\text{Carboxamide}\xrightarrow{\text{6M HCl reflux}}\text{1 Tosylpiperidine 4 carboxylic acid}\quad[4]

Metal-Catalyzed Cross-Coupling Reactions

The benzo[d]thiazole scaffold facilitates palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reaction with arylboronic acids at the C5 position.

  • Buchwald-Hartwig Amination : Introduction of amines at the thiazole nitrogen.

Conditions :

Reaction TypeCatalyst SystemSubstrateYield (%)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF5-Bromo derivative78
Buchwald-HartwigPd₂(dba)₃, XantphosAniline65

Sulfonamide Functionalization

The tosyl group can undergo sulfonamide-specific reactions:

  • Desulfonation : H₂O₂/AcOH removes the sulfonyl group.

  • Sulfonamide Alkylation : Reaction with alkyl halides to form N-alkylated derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

Compound A : N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide ()
  • Structural Differences :
    • Benzothiazole substituents: Ethyl at position 3 vs. methyl in the target compound.
    • Piperidine modification: 4-methylpiperidin sulfonyl vs. tosyl (p-toluenesulfonyl).
  • The 4-methylpiperidin sulfonyl group introduces steric bulk, which could alter binding pocket interactions compared to the planar tosyl group .
Compound B : N-(3-benzyl-5-(o-tolyl)thiazol-2(3H)-ylidene)aniline ()
  • Structural Differences :
    • Thiazole vs. benzothiazole core.
    • Benzyl and o-tolyl substituents vs. methyl and tosyl-piperidine groups.
  • Implications: The absence of a fused benzene ring (thiazole vs. The o-tolyl group may introduce steric hindrance, affecting target engagement .

Research Findings and Hypotheses

  • Target Compound: No direct biological data is available in the provided evidence. However, the tosyl group is known to enhance metabolic stability by resisting oxidative degradation, a feature shared with sulfonamide-containing drugs .
  • Compound B : Thiazole derivatives with aryl groups often exhibit anti-inflammatory or anticancer activity, but the lack of a sulfonamide/piperidine moiety limits direct comparability .

Critical Analysis of Structural Modifications

  • Benzothiazole vs.
  • Tosyl vs. Sulfonyl-Piperidine : The tosyl group’s electron-withdrawing nature may polarize the carboxamide bond, altering hydrogen-bonding capacity compared to the alkylated sulfonyl group in Compound A .
  • Substituent Effects : Methyl groups (target compound) generally improve metabolic stability over ethyl (Compound A) or benzyl (Compound B) groups due to reduced steric hindrance to detoxifying enzymes.

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